Cas no 555-59-9 (Maleanilic Acid)

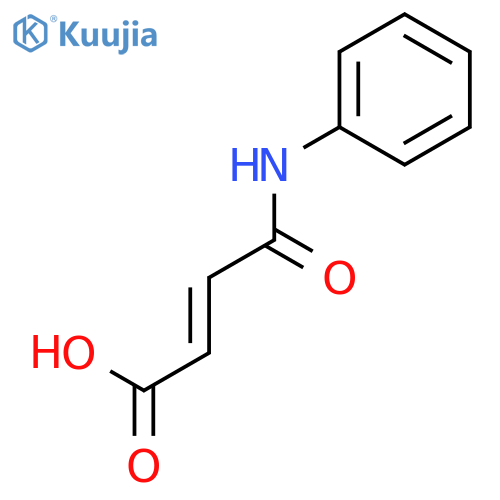

Maleanilic Acid structure

商品名:Maleanilic Acid

Maleanilic Acid 化学的及び物理的性質

名前と識別子

-

- Maleanilic Acid

- N-Phenyl maleamic acid

- cis-4-Oxo-4-(phenylamino)but-2-enoic acid

- Maleanilinic acid

- MALEANINIC ACID

- maleic acid anilide

- Maleic acid monoanilide

- N-Phenylmaleamidic acid

- 4-Oxo-4-(phenylamino)isocrotonic acid

- NSC5333

- A913314

- N-PHENYLMALEINAMIC ACID

- N-Phenyl-Maleamic Acid

- MALEANILIC ACID [MI]

- AS-32160

- N-phenyl maleic acid monoamide

- maleanilic

- 4-oxo-4-phenylaminobutenoic acid

- DTXSID50876272

- 555-59-9

- (Z)-4-oxo-4-(phenylamino)but-2-enoic acid

- (Z)-4-anilino-4-oxo-but-2-enoic acid

- BB 0218472

- AI3-03599

- maleic acid N-phenylimide

- n-phenyl maleinamic acid

- N-Phenylmaleamic acid

- SCHEMBL1169889

- CS-0172715

- Maleamic acid, N-phenyl-

- MFCD00014011

- (Z)-4-oxo-4-(phenylamino)but-2-enoicacid

- (2Z)-3-(phenylcarbamoyl)prop-2-enoic acid

- UNII-34WZT58X7C

- (2Z)-4-Anilino-4-oxo-2-butenoic acid #

- NSC 5333

- (Z)-4-anilino-4-oxobut-2-enoic acid

- 2-Butenoic acid, 4-oxo-4-(phenylamino)-, (Z)-

- 3-(Phenylcarbamoyl)acrylic acid

- (2Z)-4-Oxo-4-(phenylamino)-2-butenoic acid

- AKOS000269565

- BDBM50313460

- CHEMBL259813

- NS00043617

- (2Z)-4-Anilino-4-oxo-2-butenoic acid

- EINECS 209-102-1

- (2z)-4-anilino-4-oxobut-2-enoic acid

- cis-4-Oxo-4-phenylamino-2-butenoic acid

- NSC-5333

- Q27256394

- MALEIC ACID MONOPHENYL AMIDE

- 34WZT58X7C

- 37902-58-2

-

- MDL: MFCD00014011

- インチ: InChI=1S/C10H9NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-7H,(H,11,12)(H,13,14)/b7-6-

- InChIKey: WHZLCOICKHIPRL-SREVYHEPSA-N

- ほほえんだ: O=C(O)/C=C\C(NC1=CC=CC=C1)=O

計算された属性

- せいみつぶんしりょう: 191.05800

- どういたいしつりょう: 191.058

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.4A^2

- 疎水性パラメータ計算基準値(XlogP): 0.9

- ひょうめんでんか: 0

- 互変異性体の数: 2

じっけんとくせい

- 密度みつど: Apparent density 1.418 g/ml at 30°

- ゆうかいてん: 176-178 °C

- ふってん: 326.92°C (rough estimate)

- フラッシュポイント: 221.1°C

- 屈折率: 1.5310 (estimate)

- PSA: 66.40000

- LogP: 1.33890

Maleanilic Acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315;H319;H335

- 警告文: P261;P280;P305+P351+P338;P304+P340;P405;P501

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26

- リスク用語:R36/37/38

- ちょぞうじょうけん:Room temperature

Maleanilic Acid 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

Maleanilic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1243355-10g |

(Z)-4-oxo-4-(phenylamino)but-2-enoicacid |

555-59-9 | 98% | 10g |

¥9302.00 | 2024-05-09 | |

| AstaTech | 31800-0.25/G |

CIS-4-OXO-4-(PHENYLAMINO)BUT-2-ENOIC ACID |

555-59-9 | 97% | 0.25/G |

$65 | 2022-06-02 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-268737-5 g |

cis-4-oxo-4-(phenylamino)but-2-enoic acid, |

555-59-9 | 5g |

¥647.00 | 2023-07-11 | ||

| abcr | AB123415-25 g |

N-Phenyl maleamic acid; . |

555-59-9 | 25g |

€130.00 | 2023-01-30 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1243355-5g |

(Z)-4-oxo-4-(phenylamino)but-2-enoicacid |

555-59-9 | 98% | 5g |

¥7159.00 | 2024-05-09 | |

| Aaron | AR00D97H-250mg |

N-PHENYLMALEAMIC ACID |

555-59-9 | 95% | 250mg |

$8.00 | 2025-01-24 | |

| abcr | AB123415-10g |

N-Phenyl maleamic acid; . |

555-59-9 | 10g |

€158.20 | 2025-02-19 | ||

| Aaron | AR00D97H-25g |

N-PHENYLMALEAMIC ACID |

555-59-9 | 95% | 25g |

$295.00 | 2025-01-24 | |

| Ambeed | A577493-100g |

(Z)-4-Oxo-4-(phenylamino)but-2-enoic acid |

555-59-9 | 98% | 100g |

$339.0 | 2024-04-18 | |

| eNovation Chemicals LLC | D766018-250mg |

N-PHENYLMALEAMIC ACID |

555-59-9 | 95% | 250mg |

$60 | 2024-06-06 |

Maleanilic Acid 関連文献

-

1. 411. The nitration of phthalonaphthylimides and the facile preparation of 8-nitro-1-naphthylamineHerbert H. Hodgson,J. Harold Crook J. Chem. Soc. 1936 1844

-

2. 166. Syntheses from phthalimido-acids. Part VII. Oxazolones and other intermediates in the synthesis of phthalylpeptides, and an investigation on maleic acid derivatives of amino-acidsF. E. King,J. W. Clark-Lewis,Roy Wade,W. A. Swindin J. Chem. Soc. 1957 873

-

3. 322. The reactions of substituted maleimides with thiolsD. H. Marrian J. Chem. Soc. 1949 1515

-

Xingpeng Chen,Kai Li,Shijun Zheng,Qiang Fang RSC Adv. 2012 2 6504

-

5. 1,2-Thiazines and related heterocycles. Part 1. An investigation of the cycloadditions of N-sulphinylanilines with 1,4-epoxy-1,4-dihydronaphthalene and other alkenesPeter Hanson,Robin J. Lewis,Thomas W. Stone J. Chem. Soc. Perkin Trans. 2 1983 1719

555-59-9 (Maleanilic Acid) 関連製品

- 37902-58-2(4-Oxo-4-(phenylamino)crotonic Acid)

- 6973-77-9((2Z)-3-(naphthalen-1-yl)carbamoylprop-2-enoic acid)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:555-59-9)Maleanilic Acid

清らかである:99%

はかる:100g

価格 ($):305.0